Polymyxin B heptapeptide is classified as a lipopeptide antibiotic. It is synthesized by specific strains of Bacillus polymyxa, which produce various polymyxin derivatives through nonribosomal peptide synthesis. The compound consists of a cyclic heptapeptide linked to a fatty acid tail, which enhances its membrane-disrupting properties against bacterial cells. Its classification as an antibiotic places it among critical agents used in treating infections caused by multidrug-resistant Gram-negative bacteria.
The synthesis of polymyxin B heptapeptide can be achieved through two primary methods: total synthesis and semi-synthetic modification.
This approach involves modifying existing polymyxin structures through enzymatic cleavage or chemical reactions. For instance:
The molecular structure of polymyxin B heptapeptide consists of a cyclic heptapeptide formed by an amide linkage between the C-terminus and the side chain of the diaminobutyric acid residue at position four. Key features include:
Polymyxin B heptapeptide undergoes several chemical reactions that are essential for its synthesis and modification:
The mechanism of action of polymyxin B heptapeptide primarily involves its interaction with bacterial membranes:
Polymyxin B heptapeptide exhibits several notable physical and chemical properties:
Polymyxin B heptapeptide has several significant scientific applications:
Polymyxins were first isolated in 1947 from Paenibacillus polymyxa, with polymyxin B (PMB) and colistin (polymyxin E) emerging as clinically significant agents. These cationic lipopeptides exhibited potent activity against Gram-negative pathogens but fell into disuse by the 1970s due to nephrotoxicity concerns and the availability of less toxic alternatives [1] [5]. The cyclic heptapeptide core—a defining structural feature—facilitates binding to lipopolysaccharides (LPS) in bacterial outer membranes. Early commercial PMB comprised multiple components (B1–B6), differing in N-terminal fatty acyl chains (e.g., 6-methyloctanoyl in B1 vs. octanoyl in B3) [1] [10]. The heptapeptide segment (residues 4–10) forms a rigid scaffold with cationic diaminobutyric acid (Dab) residues critical for electrostatic interactions with LPS [2] [9].
Table 1: Natural Polymyxin B Components
Component | Fatty Acyl Group | Position 6 Amino Acid | Position 7 Amino Acid | |
---|---|---|---|---|
Polymyxin B1 | (S)-6-methyloctanoyl | d-Phe | Leu | |
Polymyxin B2 | 6-methylheptanoyl | d-Phe | Leu | |
Polymyxin B3 | Octanoyl | d-Phe | Leu | |
Polymyxin B6 | 3-hydroxy-6-methyloctanoyl | d-Phe | Leu | |
Polymyxin B1-Ile | (S)-6-methyloctanoyl | d-Phe | Ile | [1] |
Polymyxin B nonapeptide (PMBN), generated by enzymatic removal of PMB’s N-terminal diacylthreonine and Dab1 residue, retains the heptapeptide core but lacks direct bactericidal activity. Its mechanism centers on outer membrane disruption via LPS binding, enhancing permeability for co-administered antibiotics [3] [6]. Key properties include:
Table 2: Permeabilizing Activity of PMBN with Antibiotics
Antibiotic | Pathogen | MIC Reduction (Fold) | PMBN Concentration | |
---|---|---|---|---|
Rifampin | E. coli | 85–750 | 4 µg/mL | |
Clarithromycin | A. baumannii | 40–100 | 4 µg/mL | |
Erythromycin | K. pneumoniae | 30 | 1–3 µg/mL | |
Novobiocin | P. aeruginosa | >100 | 2 µg/mL | [6] |
Resistance to polymyxins arises primarily through LPS modifications mediated by two-component systems (e.g., PmrAB, PhoPQ). Key adaptations include:
PMBN and advanced derivatives (e.g., SPR741/NAB741) counteract resistance by:
Table 3: Polymyxin B Heptapeptide Derivatives in Development
Derivative | Structural Features | Key Advantages | Development Status | |
---|---|---|---|---|
PMBN | Heptapeptide + linear tripeptide | Low nephrotoxicity; broad permeabilization | Research tool | |
NAB7061 | Octanoyl-Thr-γAbu-Heptapeptide | 3 cationic charges; synergizes with macrolides | Preclinical | |
SPR741/NAB741 | Same as NAB7061 with optimized charge | Reduced toxicity; clinical safety established | Phase 1 completed | [6] [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7